Stemoninine

Description

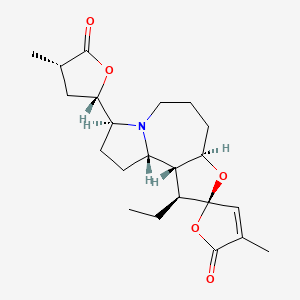

an antitussive agent isolated from the roots of Stemona tuberosa; structure in first source

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H31NO5 |

|---|---|

Molecular Weight |

389.5 g/mol |

IUPAC Name |

(1S,2R,3S,4R,6R,11S)-3-ethyl-3'-methyl-11-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]spiro[5-oxa-10-azatricyclo[8.3.0.02,6]tridecane-4,5'-furan]-2'-one |

InChI |

InChI=1S/C22H31NO5/c1-4-14-19-16-8-7-15(18-10-12(2)20(24)26-18)23(16)9-5-6-17(19)27-22(14)11-13(3)21(25)28-22/h11-12,14-19H,4-10H2,1-3H3/t12-,14-,15-,16-,17+,18-,19+,22-/m0/s1 |

InChI Key |

UINUUSQOLRQGNF-KLDYRVGWSA-N |

Isomeric SMILES |

CC[C@H]1[C@@H]2[C@@H]3CC[C@H](N3CCC[C@H]2O[C@]14C=C(C(=O)O4)C)[C@@H]5C[C@@H](C(=O)O5)C |

Canonical SMILES |

CCC1C2C3CCC(N3CCCC2OC14C=C(C(=O)O4)C)C5CC(C(=O)O5)C |

Synonyms |

stemoninine |

Origin of Product |

United States |

Foundational & Exploratory

The Intricate Architecture of Stemoninine: A Technical Guide for Scientific Professionals

An in-depth exploration of the chemical structure, spectroscopic properties, and biological activities of Stemoninine, a prominent member of the Stemona alkaloids.

This compound, a complex polycyclic alkaloid isolated from the roots of various Stemona species, has garnered significant interest within the scientific community for its unique structural framework and notable biological activities. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its stereochemistry, and presents available data on its spectroscopic characterization and antitussive properties, tailored for researchers, scientists, and drug development professionals.

Core Chemical Structure and Stereochemistry

This compound possesses a complex tetracyclic core, characterized by a fused perhydro-aza-azulene and a spiro-butyrolactone moiety. Its systematic IUPAC name is (1S,2R,3S,4R,6R,11S)-3-ethyl-3'-methyl-11-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]spiro[5-oxa-10-azatricyclo[8.3.0.02,6]tridecane-4,5'-furan]-2'-one.[1] The molecule is distinguished by a high degree of stereochemical complexity, featuring multiple chiral centers that define its three-dimensional architecture.

| Property | Value |

| Molecular Formula | C₂₂H₃₁NO₅[1] |

| Molecular Weight | 389.48 g/mol |

| IUPAC Name | (1S,2R,3S,4R,6R,11S)-3-ethyl-3'-methyl-11-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]spiro[5-oxa-10-azatricyclo[8.3.0.02,6]tridecane-4,5'-furan]-2'-one[1] |

| CAS Number | 6879-01-2 |

| Natural Sources | Stemona japonica, Stemona tuberosa, Stemona sessilifolia[1] |

The intricate arrangement of its stereocenters is crucial for its biological activity and presents a formidable challenge for total synthesis.

Below is a 2D representation of the chemical structure of this compound.

Caption: 2D Chemical Structure of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are instrumental in defining the connectivity and stereochemistry of the this compound molecule. The proton NMR spectrum exhibits a complex pattern of signals in both the aliphatic and olefinic regions, corresponding to the numerous protons in distinct chemical environments. 2D NMR techniques, such as COSY, HSQC, and HMBC, have been crucial in assembling the molecular framework by establishing proton-proton and proton-carbon correlations.

Expected ¹H NMR Spectral Features:

-

Aliphatic Protons: A complex series of multiplets in the upfield region (δ 1.0-4.0 ppm) corresponding to the protons of the tetracyclic core and the ethyl and methyl substituents.

-

Olefinic Protons: Signals in the downfield region characteristic of the protons on the unsaturated butyrolactone ring.

-

Methine Protons: Several distinct methine signals corresponding to the numerous chiral centers.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbons: Resonances in the downfield region (δ 170-180 ppm) corresponding to the two lactone carbonyl groups.

-

Olefinic Carbons: Signals for the sp² hybridized carbons of the unsaturated butyrolactone ring.

-

Aliphatic Carbons: A multitude of signals in the upfield region representing the sp³ hybridized carbons of the core structure and substituents.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its molecular formula. The fragmentation pattern can offer insights into the connectivity of the molecule.

| Ion | m/z (Expected) |

| [M+H]⁺ | 390.2275 |

| [M+Na]⁺ | 412.2094 |

The fragmentation of this compound under mass spectrometric conditions would likely involve characteristic losses of the side chains and cleavages within the intricate ring system.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O (Lactone) | ~1750-1780 |

| C=C (Alkene) | ~1650 |

| C-O (Ether/Lactone) | ~1000-1300 |

| C-H (sp³, sp²) | ~2850-3100 |

Experimental Protocols

Detailed, step-by-step experimental protocols for the isolation and total synthesis of this compound are not consistently reported in a standardized format. However, a general overview of the methodologies employed is presented below.

Isolation from Natural Sources

This compound is typically isolated from the roots of Stemona species. A general workflow for its extraction and purification is as follows:

Caption: General workflow for the isolation of this compound.

A patented method describes the use of supercritical CO₂ extraction for obtaining this compound from the tuber of Stemona. This process involves pulverizing the crude drug, alkalizing it, and then performing the extraction under specific temperature and pressure conditions, followed by alcohol precipitation and recrystallization.

Total Synthesis

The total synthesis of this compound is a complex undertaking that has been approached by several research groups. Key strategies often involve the stereoselective construction of the intricate polycyclic core. Some of the notable reactions employed in these syntheses include:

-

Staudinger-aza-Wittig reaction: For the formation of the perhydroazepine ring system.

-

Iodine-induced tandem cyclization: To construct the pyrrolidino-butyrolactone framework.

-

Diels-Alder reaction: To build key carbocyclic rings.

These synthetic routes provide valuable platforms for the generation of this compound analogs for structure-activity relationship studies.

Biological Activity and Signaling Pathways

This compound is primarily recognized for its potent antitussive (cough-suppressing) properties.

Antitussive Activity

Studies have demonstrated that this compound exhibits significant antitussive effects. In a key preclinical study, this compound showed strong antitussive activity in a citric acid-induced cough model in guinea pigs. This effect is a hallmark of the Stemona alkaloids and has led to their traditional use in treating respiratory ailments.

Mechanism of Action and Signaling Pathways

The precise molecular mechanism underlying the antitussive action of this compound is not yet fully elucidated. However, the activity of many centrally acting antitussives is known to involve the modulation of neuronal signaling within the brainstem's cough center. It is hypothesized that this compound may interact with specific receptors or ion channels in this region to suppress the cough reflex.

Caption: Hypothesized central mechanism of this compound's antitussive action.

Further research is required to identify the specific molecular targets of this compound and the downstream signaling cascades it modulates to exert its therapeutic effect. Understanding these pathways will be critical for the development of novel and more effective antitussive drugs.

Conclusion

This compound stands as a testament to the structural diversity and therapeutic potential of natural products. Its complex chemical architecture, while posing a significant synthetic challenge, offers a unique scaffold for the design of new therapeutic agents. The confirmed antitussive activity of this compound warrants further investigation into its mechanism of action, which could unveil novel targets for the treatment of cough and other respiratory conditions. This technical guide provides a foundational understanding of the chemical and biological properties of this compound, serving as a valuable resource for scientists engaged in natural product chemistry, medicinal chemistry, and drug discovery.

References

Stemoninine: A Technical Guide to Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stemoninine is a prominent member of the Stemona alkaloids, a structurally diverse family of natural products isolated from the Stemonaceae plant family. These alkaloids are characterized by a unique pyrrolo[1,2-a]azepine core structure and exhibit a range of interesting biological activities, most notably antitussive properties. This technical guide provides an in-depth overview of the natural sources of this compound, details the experimental protocols for its isolation and purification, and explores the current understanding of its proposed biosynthetic pathway. Quantitative data, experimental workflows, and biogenetic relationships are presented to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound and its related alkaloids are exclusively found in plants of the Stemona genus, which are native to Southeast Asia, China, Japan, and Northern Australia. The roots of these plants are the primary source of these compounds. Various species have been identified as producers of this compound and its structural analogs.

The primary plant sources reported to contain this compound include:

Alongside this compound, a variety of other this compound-type alkaloids have been isolated, suggesting a closely related biosynthetic origin. A summary of these related compounds and their sources is provided in Table 1.

Table 1: this compound-Type Alkaloids and Their Natural Sources

| Alkaloid Name | Natural Source(s) | Reference(s) |

|---|---|---|

| This compound | Stemona tuberosa, S. sessilifolia, S. japonica | [1][3] |

| Bisdehydrothis compound | Stemona tuberosa, S. sessilifolia | [1][3] |

| Isobisdehydrothis compound | Stemona tuberosa | [1] |

| Bisdehydroneothis compound | Stemona tuberosa | [1] |

| This compound A | Stemona sessilifolia | [3] |

| this compound B | Stemona sessilifolia |[3] |

Quantitative Analysis

The concentration of this compound and its derivatives can vary significantly between different species and even among different populations of the same species, influenced by geography and environmental conditions. While comprehensive quantitative data across all species is not widely available, studies focusing on specific species provide insight into typical yields.

Table 2: Quantitative Data for Selected Stemona Alkaloids

| Alkaloid | Plant Species | Yield (% dry weight of roots) | Reference(s) |

|---|---|---|---|

| Stemocurtisine | Stemona curtisii | 0.0353 – 0.1949% | [4] |

| Stemofoline | Stemona curtisii | 0.0733 – 0.1689% | [4] |

| This compound | Stemona tuberosa | Data not specified in reviewed literature. |

| Tuberostemonine | Stemona tuberosa | Data not specified in reviewed literature. | |

Note: Specific yield percentages for this compound were not detailed in the reviewed literature, but it is often isolated as a major alkaloid from the mentioned sources.

Biosynthesis Pathway

The complete biosynthetic pathway of this compound has not yet been fully elucidated through enzymatic or genetic studies. However, a plausible pathway has been proposed based on the common structural features of Stemona alkaloids and general principles of alkaloid biosynthesis.[5] To date, biosynthetic proposals remain largely hypothetical, with no dedicated tracer studies or enzymatic assays published.[5]

The core of all Stemona alkaloids is the pyrrolo[1,2-a]azepine nucleus.[6][7] It is hypothesized that this central scaffold originates from amino acid precursors.

Proposed Precursors

The biosynthesis is believed to start from L-ornithine or its metabolic precursor, L-glutamic acid .[8][9] These amino acids are common starting points for the formation of pyrrolidine rings in other alkaloid classes, which is a key structural component of the pyrrolo[1,2-a]azepine core.

Formation of the Core Structure

The proposed pathway involves the following key stages:

-

Formation of a Pyrrolidine Intermediate: L-ornithine is cyclized and reduced to form a pyrrolidine ring, a common step in alkaloid biosynthesis.

-

Chain Elongation and Azepine Ring Formation: The pyrrolidine intermediate is likely combined with a polyketide-derived chain or terpenoid units. A subsequent intramolecular cyclization (e.g., a Mannich-type reaction) would form the seven-membered azepine ring fused to the pyrrolidine, yielding the characteristic pyrrolo[1,2-a]azepine core.

-

Tailoring and Functionalization: Once the core structure is formed, a series of "tailoring" enzymes (e.g., P450 monooxygenases, reductases, transferases) would modify the scaffold. These modifications include the addition of the two side chains, which are further processed to form the terminal lactone rings characteristic of this compound.

The structural diversity of alkaloids within a single plant suggests a branched pathway where common intermediates are channeled towards different final products like this compound, tuberostemonine, or stemoamide through the action of specific tailoring enzymes.

Experimental Protocols: Isolation and Purification

The isolation of this compound from its natural sources follows a multi-step process involving extraction, acid-base partitioning, and chromatography. The following is a generalized protocol synthesized from methodologies reported in the literature.[1][2][3]

Step 1: Extraction

-

Preparation of Plant Material: Air-dried and powdered roots of the Stemona species are used as the starting material.

-

Solvent Extraction: The powdered root material is exhaustively extracted with an organic solvent. Methanol (MeOH) or ethanol (EtOH) are commonly used. This can be done by percolation at room temperature for several days or by refluxing for several hours to increase efficiency.

-

Concentration: The resulting crude extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated syrup or solid residue.

Step 2: Acid-Base Partitioning for Alkaloid Enrichment

-

Acidification: The crude extract is suspended in an acidic aqueous solution (e.g., 2-5% HCl or H₂SO₄). This protonates the basic nitrogen atoms of the alkaloids, rendering them water-soluble.

-

Defatting: The acidic solution is washed with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove neutral compounds like fats, waxes, and sterols. The aqueous layer containing the protonated alkaloids is retained.

-

Basification and Re-extraction: The acidic aqueous layer is made alkaline by the addition of a base (e.g., NH₄OH or Na₂CO₃) to a pH of 9-10. This deprotonates the alkaloids, making them soluble in organic solvents again.

-

Extraction of Crude Alkaloids: The basic solution is then repeatedly extracted with a moderately polar organic solvent, such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).

-

Final Concentration: The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield a crude alkaloid mixture. A patent also describes the use of supercritical CO₂ extraction as an alternative method for this initial step.[10]

Step 3: Chromatographic Purification

-

Column Chromatography (CC): The crude alkaloid mixture is subjected to silica gel column chromatography. A gradient elution system is typically employed, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., methanol or acetone). Fractions are collected and monitored by Thin-Layer Chromatography (TLC).

-

Fraction Pooling: Fractions with similar TLC profiles are combined. This compound-containing fractions are identified by comparison with a standard, if available.

-

Further Purification: The combined fractions are often further purified using additional chromatographic techniques, such as preparative TLC (pTLC) or High-Performance Liquid Chromatography (HPLC), until pure this compound is obtained.

Step 4: Structure Elucidation and Verification

The structure of the isolated compound is confirmed using a combination of modern spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) NMR spectroscopy to determine the complete chemical structure and relative stereochemistry.[11]

-

X-ray Crystallography: To unambiguously determine the three-dimensional structure and absolute configuration.[1]

Conclusion and Future Outlook

This compound remains a molecule of significant interest due to its unique chemical architecture and biological activity. While its natural sources are well-established in several Stemona species, a full understanding of its biosynthesis is lacking. Future research, employing modern techniques such as transcriptomics, proteomics, and gene silencing, could identify the specific enzymes and genes involved in the this compound pathway.[12][13] Elucidating these enzymatic steps would not only deepen our fundamental understanding of plant biochemistry but could also pave the way for producing this compound and novel analogs through metabolic engineering or synthetic biology approaches, offering a sustainable alternative to extraction from wild plant sources.

References

- 1. Stemoninines from the roots of Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound-type alkaloids from the roots of Stemona sessilifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Strategies for the synthesis of Stemona alkaloids: an update - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Stemona alkaloids: biosynthesis, classification, and biogenetic relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CN101812067A - Method for extracting stemonine from tuber stemona root - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. A specialized flavone biosynthetic pathway has evolved in the medicinal plant, Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]

The Stemoninine Alkaloid: A Technical Guide to its Discovery, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Stemoninine group of alkaloids, derived from the plant genus Stemona, represents a class of structurally complex natural products with a long history of use in traditional medicine, particularly for respiratory ailments. This technical guide provides a comprehensive overview of the discovery, history, and chemistry of this compound alkaloids. It details their isolation from natural sources and the synthetic strategies developed for their production. The guide summarizes the known biological activities, with a focus on their antitussive properties, and presents available quantitative data on their efficacy. Furthermore, it explores the current understanding of their mechanism of action and discusses potential signaling pathways that may be involved in their therapeutic effects. This document aims to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, highlighting the therapeutic potential of this compound alkaloids and identifying areas for future investigation.

Discovery and History

The use of plants from the Stemonaceae family has been documented for centuries in traditional Chinese and other Southeast Asian medical practices.[1] The roots of these plants, commonly known as "Bai Bu" in China, have been traditionally used to treat respiratory conditions, including cough.[2] The scientific investigation into the active constituents of these plants led to the discovery of a unique class of polycyclic alkaloids, among which this compound is a prominent member.

The first isolation of alkaloids from Stemona species marked a significant step in understanding the chemical basis of their medicinal properties.[3] Over the years, numerous this compound-type alkaloids have been isolated and structurally elucidated from various Stemona species, including Stemona tuberosa, Stemona japonica, and Stemona sessilifolia.[1][4][5] These discoveries have spurred interest in their complex chemical structures and potential pharmacological activities.

Physicochemical Properties

| Property | Data | Source |

| Molecular Formula | C₂₂H₃₁NO₅ | PubChem[4] |

| Molecular Weight | 389.5 g/mol | PubChem[4] |

| IUPAC Name | (1S,2R,3S,4R,6R,11S)-3-ethyl-3'-methyl-11-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]spiro[5-oxa-10-azatricyclo[8.3.0.0²,⁶]tridecane-4,5'-furan]-2'-one | PubChem[4] |

Experimental Protocols

Isolation of this compound from Stemona tuberosa

While specific, detailed protocols are often proprietary or vary between research groups, a general methodology for the isolation of this compound alkaloids can be outlined as follows. This protocol is a composite of techniques described in the literature.[1][6][7]

Objective: To extract and isolate this compound from the dried roots of Stemona tuberosa.

Materials:

-

Dried and powdered roots of Stemona tuberosa

-

Methanol (MeOH)

-

2% Sulfuric Acid (H₂SO₄)

-

Ammonia solution (NH₃·H₂O)

-

Chloroform (CHCl₃)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol, ethyl acetate, hexane gradients)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

Procedure:

-

Extraction: The powdered roots of Stemona tuberosa are exhaustively extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Acid-Base Extraction: The crude extract is suspended in 2% H₂SO₄ and filtered. The acidic aqueous solution is then washed with chloroform to remove non-alkaloidal compounds. The aqueous layer is basified with ammonia solution to a pH of 9-10 and then extracted with chloroform.

-

Drying and Concentration: The combined chloroform extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude alkaloid fraction.

-

Column Chromatography: The crude alkaloid fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of chloroform-methanol or other suitable solvent systems of increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Purification by HPLC: Fractions containing this compound are pooled and further purified by preparative HPLC to yield the pure compound.

Total Synthesis of this compound

The total synthesis of this compound and related alkaloids is a significant challenge in organic chemistry due to their complex, stereochemically rich structures. Several synthetic strategies have been developed. The following is a conceptual outline of a synthetic approach based on published methodologies.[8][9]

Key Synthetic Strategies:

-

Staudinger-aza-Wittig Reaction: This reaction is a key step in forming the central perhydroazepine ring system of the this compound core.[8]

-

Iodine-Induced Tandem Cyclization: This strategy is employed to construct the pyrrolidino-butyrolactone framework.[8]

-

Diels-Alder/Schmidt Reaction: A tandem Diels-Alder/azido-Schmidt reaction sequence provides rapid access to the core skeleton shared by several Stemona alkaloids.

General Workflow:

The synthesis typically involves the convergent assembly of complex acyclic precursors, which are then cyclized to form the characteristic ring systems of this compound. The stereochemistry is carefully controlled at each step to achieve the desired natural product.

Biological Activity and Quantitative Data

The most well-documented biological activity of this compound alkaloids is their antitussive effect.[1][7][10]

Antitussive Activity

Studies have demonstrated that this compound exhibits significant antitussive activity in animal models.[1][7] The efficacy of this compound and its related alkaloids has been quantified in citric acid-induced cough models in guinea pigs.

| Compound | Administration Route | ID₅₀ (mmol/kg) | Source |

| Stemoninoamide | Oral & Intraperitoneal | 0.33 & 0.26 | [1] |

| This compound | Oral & Intraperitoneal | Strong Activity (ID₅₀ not specified) | [1][7] |

ID₅₀: The dose that causes a 50% reduction in the number of coughs.

Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action for this compound's antitussive effect is an area of active research. Current evidence suggests that this compound acts on the peripheral cough reflex pathway.[2] This is in contrast to some other Stemona alkaloids, such as croomine, which appear to act centrally.[2]

Proposed Peripheral Mechanism of Action

The cough reflex is initiated by the stimulation of sensory nerve endings in the airways. These signals are transmitted via the vagus nerve to the cough center in the brainstem, which then coordinates the motor response of coughing. A peripheral antitussive agent would act by inhibiting the initial activation of these sensory nerves or by blocking the transmission of the signal along the vagus nerve. The exact molecular target of this compound within this peripheral pathway has not yet been elucidated.

Logical Relationship of the Proposed Peripheral Antitussive Mechanism

Caption: Proposed peripheral action of this compound on the cough reflex.

Potential for Neuroprotective Effects and Associated Signaling Pathways

While the primary focus of this compound research has been on its antitussive properties, other alkaloids have been shown to possess neuroprotective effects. The structural complexity of this compound suggests that it may interact with various biological targets, including those in the nervous system. Although no specific studies have directly investigated the neuroprotective signaling pathways of this compound, we can hypothesize potential pathways based on the known mechanisms of other neuroprotective natural products.

Potential signaling pathways that could be investigated for this compound include:

-

PI3K/Akt Pathway: This is a crucial cell survival pathway that is often modulated by neuroprotective agents.

-

Nrf2-ARE Pathway: This pathway is a key regulator of the cellular antioxidant response, and its activation can protect neurons from oxidative stress.

-

MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival.

Further research is required to determine if this compound interacts with these or other signaling pathways to exert any neuroprotective effects.

Hypothetical Neuroprotective Signaling Cascade

References

- 1. researchgate.net [researchgate.net]

- 2. Antitussive and central respiratory depressant effects of Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The discovery of alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C22H31NO5 | CID 15983991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound-type alkaloids from the roots of Stemona sessilifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stemoninines from the roots of Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antitussive this compound alkaloids from the roots of Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Total synthesis of (-)-stemonine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antitussive activity of Stemona alkaloids from Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of Stemoninine from Stemona tuberosa: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth examination of the principal biological activities of stemoninine, a major alkaloid isolated from the roots of Stemona tuberosa. It covers its antitussive, anti-inflammatory, and insecticidal properties, presenting available quantitative data, detailed experimental methodologies, and relevant biochemical pathways.

Antitussive Activity

This compound is renowned for its potent antitussive (cough-suppressing) effects, a primary reason for the use of Stemona tuberosa in traditional medicine.[1][2] Studies confirm that this compound exhibits strong activity in preclinical models, comparable to other major alkaloids from the same plant, such as croomine and neotuberostemonine.

Mechanism of Action

The antitussive effect of this compound is primarily mediated through a peripheral mechanism.[3] It acts on the afferent limb of the cough reflex arc, which involves the sensory nerves in the airways that detect irritants.[4] By inhibiting the activation of these peripheral nerves, this compound reduces the signaling cascade that leads to the cough response in the brainstem. This is distinct from centrally-acting antitussives like codeine, which directly suppress the cough center in the brain.[4][5]

Quantitative Data: Antitussive Activity of Stemona Alkaloids

| Compound | Administration Route | ID₅₀ (mmol/kg) | Species | Model |

| This compound | Oral & Intraperitoneal | Not Reported | Guinea Pig | Citric Acid-Induced Cough |

| Compound 59 (Alkaloid) | Oral & Intraperitoneal | 0.26 | Guinea Pig | Citric Acid-Induced Cough[2] |

| Compound 65 (Alkaloid) | Oral & Intraperitoneal | 0.33 | Guinea Pig | Citric Acid-Induced Cough[2] |

| Stemokerrin | Intraperitoneal | ~62% inhibition at 70 mg/kg | Guinea Pig | Citric Acid-Induced Cough[2] |

| Neotuberostemonine | Not Specified | Significant Activity | Guinea Pig | Citric Acid-Induced Cough[6] |

Experimental Protocol: Citric Acid-Induced Cough in Guinea Pigs

This is the standard preclinical model for evaluating the efficacy of potential antitussive agents.[1][6]

Objective: To quantify the reduction in cough frequency in response to a chemical irritant after administration of a test compound.

Materials:

-

Male Hartley guinea pigs (300-400 g)

-

Test compound (this compound) and vehicle control (e.g., saline)

-

Positive control (e.g., Codeine phosphate, Dextromethorphan)

-

Citric acid solution (0.4 M in saline)

-

Whole-body plethysmograph chamber

-

Ultrasonic nebulizer

-

Sound recording and analysis equipment

Procedure:

-

Acclimatization: Animals are acclimatized to the plethysmograph chamber for several minutes daily for 2-3 days prior to the experiment.

-

Baseline Cough Response: Each guinea pig is placed in the chamber and exposed to a nebulized aerosol of 0.4 M citric acid for a fixed period (e.g., 7 minutes).[7] The number of coughs is recorded to establish a baseline response. Coughs are identified by their characteristic sound and the associated sharp thoracic pressure changes.[8]

-

Dosing: Animals are randomly assigned to groups and administered the test compound (this compound), vehicle, or positive control via the desired route (e.g., oral gavage or intraperitoneal injection).

-

Challenge: After a set pretreatment time (e.g., 30-60 minutes), the animals are re-exposed to the citric acid aerosol under the same conditions as the baseline measurement.[7]

-

Data Analysis: The number of coughs post-treatment is counted. The antitussive activity is calculated as the percentage inhibition of the cough response compared to the vehicle control group.

Anti-inflammatory Activity

Stemona alkaloids, including those from S. tuberosa, possess anti-inflammatory properties. The primary mechanism identified is the inhibition of nitric oxide (NO), a key inflammatory mediator, in immune cells such as macrophages.

Mechanism of Action: Inhibition of the NF-κB Pathway

The anti-inflammatory action of this compound is linked to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes pivotal to the inflammatory response.[9][10] The expression of these enzymes is controlled by the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).

In response to an inflammatory stimulus like lipopolysaccharide (LPS), a cascade is initiated that leads to the degradation of IκBα, the inhibitory protein bound to NF-κB.[11] This frees NF-κB to translocate into the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including iNOS and COX-2.[12] this compound is believed to interfere with this pathway, preventing NF-κB activation and thereby suppressing the expression of iNOS and subsequent production of nitric oxide.[12][13]

Quantitative Data: Anti-inflammatory Activity of Stemona Alkaloids

Specific IC₅₀ (median inhibitory concentration) values for this compound's anti-inflammatory activity are not well-documented. However, studies on extracts and other alkaloids from the Stemona genus demonstrate the potent NO-inhibiting capacity of this chemical class.

| Compound/Extract | IC₅₀ (µM) | IC₅₀ (µg/mL) | Cell Line | Model |

| This compound | Not Reported | Not Reported | - | - |

| Stemajapine C (S. japonica) | 13.75 ± 0.24 | - | RAW 264.7 | LPS-Induced NO Production |

| Stemajapine A (S. japonica) | 19.73 ± 3.53 | - | RAW 264.7 | LPS-Induced NO Production |

| S. javanica Extract | - | Potent | J774.1 | LPS-Induced NO Production[4] |

| Stemofoline (S. javanica) | - | Active | J774.1 | Suppresses iNOS expression[4] |

Experimental Protocol: LPS-Induced Nitric Oxide (NO) Production Assay

This in vitro assay is widely used to screen compounds for anti-inflammatory activity by measuring the inhibition of NO production in macrophages.

Objective: To determine the IC₅₀ value of a test compound for the inhibition of NO production in LPS-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (this compound) dissolved in DMSO

-

Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

Sodium nitrite standard solution

-

96-well cell culture plates

-

MTT or WST-8 reagent for cell viability assay

Procedure:

-

Cell Seeding: RAW 264.7 cells are seeded into 96-well plates at a density of approximately 1 x 10⁵ cells/well and incubated for 24 hours to allow for adherence.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Cells are pre-incubated for 1-2 hours.

-

LPS Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) and incubated for an additional 24 hours. A negative control (no LPS) and a positive control (LPS only) are included.

-

Nitrite Measurement (Griess Assay): After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate. An equal volume (100 µL) of Griess Reagent is added to each well.

-

Absorbance Reading: The plate is incubated for 10 minutes at room temperature, and the absorbance is measured at 540 nm. The nitrite concentration is calculated using a sodium nitrite standard curve.

-

Cell Viability: A parallel plate is treated identically, and cell viability is assessed using an MTT or WST-8 assay to ensure that the observed NO reduction is not due to cytotoxicity.

-

Data Analysis: The percentage inhibition of NO production is calculated for each concentration, and the IC₅₀ value is determined from the dose-response curve.

Insecticidal & Acetylcholinesterase (AChE) Inhibitory Activity

The traditional use of Stemona roots as a natural insecticide is supported by modern scientific studies. This toxicity is largely attributed to the plant's unique alkaloid profile, which can act as neurotoxins in insects by inhibiting the enzyme acetylcholinesterase (AChE).

Mechanism of Action

Acetylcholinesterase is a critical enzyme that breaks down the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, causing continuous nerve stimulation, paralysis, and ultimately, death of the insect. This is a common mechanism of action for many commercial organophosphate and carbamate insecticides. While direct quantitative data for this compound's AChE inhibition is scarce, this pathway is a well-established target for Stemona alkaloids.

Quantitative Data: Insecticidal & AChE Inhibitory Activity

Specific LC₅₀ (median lethal concentration) or AChE inhibition IC₅₀ values for this compound are not well-defined in the available literature. The table below presents data for other natural insecticides and AChE inhibitors to provide a reference for the range of potencies typically observed in these assays.

| Compound / Extract | Activity Type | LC₅₀ / IC₅₀ Value | Target Organism / Enzyme | Assay Type |

| This compound | Insecticidal/AChE | Not Reported | Various Insects / AChE | - |

| Flubendiamide (Insecticide) | Insecticidal | 0.027 ppm (24h) | Aphis craccivora | Residual Film |

| Clothianidin (Insecticide) | Insecticidal | 0.031 ppm (24h) | Aphis craccivora | Residual Film |

| Rivastigmine (Drug) | AChE Inhibition | 71.1 µM | E. electricus AChE[6] | Ellman's Method |

| Physostigmine (Drug) | AChE Inhibition | 0.2 µM | E. electricus AChE[6] | Ellman's Method |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is the gold standard for measuring AChE activity and its inhibition.

Objective: To determine the IC₅₀ value of a test compound for the inhibition of acetylcholinesterase.

Materials:

-

Acetylcholinesterase (AChE) enzyme (e.g., from Electrophorus electricus)

-

Acetylthiocholine iodide (ATCI), the substrate

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compound (this compound)

-

96-well microplate and reader (412 nm)

Procedure:

-

Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.

-

Assay Setup: In a 96-well plate, add in order:

-

Phosphate buffer.

-

Test compound solution at various concentrations.

-

DTNB solution.

-

AChE enzyme solution.

-

-

Pre-incubation: The plate is incubated for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: The reaction is started by adding the substrate, ATCI, to all wells.

-

Kinetic Measurement: The absorbance at 412 nm is measured immediately and then kinetically over several minutes. The rate of color change is proportional to the AChE activity.

-

Data Analysis: The rate of reaction for each inhibitor concentration is compared to the control (no inhibitor). The percentage of inhibition is calculated, and the IC₅₀ value is determined from the dose-response curve.

Conclusion

This compound, a prominent alkaloid from Stemona tuberosa, exhibits a range of significant biological activities that warrant further investigation for drug development. Its potent, peripherally-acting antitussive properties present a promising avenue for developing novel cough therapies with potentially fewer central nervous system side effects. Furthermore, its demonstrated ability to modulate inflammatory pathways, specifically by inhibiting nitric oxide production likely via the NF-κB signaling cascade, highlights its potential as an anti-inflammatory agent. While its traditional use as an insecticide is linked to acetylcholinesterase inhibition, more quantitative research is required to fully characterize its potency and spectrum of activity in these areas. The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to explore the therapeutic potential of this compelling natural product.

References

- 1. Antitussive this compound alkaloids from the roots of Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Inhibitors of nitric oxide production from Stemona javanica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. japsonline.com [japsonline.com]

- 6. Antitussive activity of Stemona alkaloids from Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of inducible NO synthase, cyclooxygenase-2 and interleukin-1β by torilin is mediated by mitogen-activated protein kinases in microglial BV2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting NOX, INOS and COX-2 in inflammatory cells: chemoprevention using food phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Suppression of iNOS and COX-2 expression by flavokawain A via blockade of NF-κB and AP-1 activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. entomoljournal.com [entomoljournal.com]

Introduction

Stemona alkaloids represent a structurally diverse and unique class of natural products isolated exclusively from the Stemonaceae family.[1] These plants have a long history of use in traditional medicine, particularly in China and other Southeast Asian countries, for treating respiratory ailments and as insecticides.[2] Phytochemical investigations have identified alkaloids and stilbenoids as the major bioactive constituents.[3] Structurally, Stemona alkaloids are characterized by a core pyrrolo[1,2-a]azepine nucleus, often with terminal lactone rings.[1] To date, over 250 Stemona alkaloids have been isolated and classified into various groups based on their skeletal structures.[3][4] This technical guide provides an in-depth overview of the pharmacological profile of stemoninine and its related alkaloids, focusing on their antitussive, insecticidal, and anti-inflammatory activities, with detailed experimental protocols and mechanistic insights.

Antitussive Activity

The most prominent and well-documented pharmacological effect of this compound and related alkaloids is their potent antitussive activity.[2] Various extracts and isolated compounds from Stemona species, particularly Stemona tuberosa, have demonstrated significant cough suppressant effects in preclinical models.[3]

Quantitative Antitussive Data

The antitussive potency of several this compound-type alkaloids has been evaluated, primarily using the citric acid-induced cough model in guinea pigs. The data reveals significant activity for this compound and its analogues.

| Alkaloid | Administration Route | ID₅₀ (mg/kg) | Potency Compared to Codeine Phosphate (ID₅₀) | Reference |

| This compound | Intraperitoneal (i.p.) | 12.5 | 1.2 x (ID₅₀ = 15 mg/kg) | [5] |

| Oral (p.o.) | 25 | 0.4 x (ID₅₀ = 10 mg/kg) | [5] | |

| Stemoninoamide | Intraperitoneal (i.p.) | 12.5 | 1.2 x (ID₅₀ = 15 mg/kg) | [5] |

| Oral (p.o.) | 25 | 0.4 x (ID₅₀ = 10 mg/kg) | [5] | |

| Neotuberostemonine | Intraperitoneal (i.p.) | 12.5 | - | [6] |

| Neostenine | Intraperitoneal (i.p.) | 25 | - | [6] |

| Croomine | - | - | Similar potency to this compound | [7] |

| Tuberostemonine | - | - | Weaker potency than this compound | [7] |

Mechanism of Antitussive Action

Studies suggest that Stemona alkaloids exert their antitussive effects through both central and peripheral mechanisms.[7] The cough reflex is a complex process involving sensory receptors in the airways, afferent nerves, a "cough center" in the brainstem, and efferent nerves that trigger the physical act of coughing.[8]

-

Peripheral Action: this compound, neotuberostemonine, and tuberostemonine appear to act on the peripheral part of the cough reflex pathway.[7] This may involve modulating the excitability of sensory receptors in the respiratory tract.

-

Central Action: Croomine, another related alkaloid, acts on central sites within the cough reflex pathway and has been shown to cause central respiratory depression, which could account for some adverse effects reported for the herb.[7]

Experimental Protocol: Citric Acid-Induced Cough in Guinea Pigs

This is the standard model for evaluating the antitussive activity of this compound and its derivatives.[5][6]

1. Animals: Male guinea pigs (e.g., Dunkin-Hartley strain), weighing 250-300g, are used. 2. Acclimatization: Animals are acclimatized to the experimental conditions for several days before the study. 3. Apparatus: A transparent, sealed plethysmograph box connected to a nebulizer and a pressure transducer is used. 4. Cough Induction:

- Each guinea pig is placed in the plethysmograph box.

- A 0.1 M solution of citric acid is aerosolized into the box for a fixed period (e.g., 3 minutes).

- The number of coughs is recorded by observing the characteristic explosive respiratory sound and pressure changes detected by the transducer. 5. Drug Administration:

- A baseline cough response to citric acid is established for each animal.

- Test compounds (e.g., this compound) or a vehicle control are administered orally (p.o.) or intraperitoneally (i.p.). Codeine phosphate is often used as a positive control. 6. Post-Treatment Challenge: At a specified time after drug administration (e.g., 60 minutes), the citric acid challenge is repeated. 7. Data Analysis: The percentage inhibition of the cough response is calculated for each animal by comparing the pre-treatment and post-treatment cough counts. The dose that produces 50% inhibition (ID₅₀) is then determined.

start [label="Start: Select Guinea Pigs", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

acclimate [label="Acclimatize Animals"];

baseline [label="Establish Baseline Cough Response\n(Citric Acid Aerosol Challenge)"];

group [label="Divide into Treatment Groups\n(Vehicle, this compound, Positive Control)"];

administer [label="Administer Test Compounds\n(Oral or Intraperitoneal)"];

wait [label="Waiting Period\n(e.g., 60 minutes)"];

challenge [label="Post-Treatment Cough Challenge\n(Citric Acid Aerosol)"];

record [label="Record Number of Coughs"];

analyze [label="Calculate % Inhibition and ID₅₀"];

end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> acclimate;

acclimate -> baseline;

baseline -> group;

group -> administer;

administer -> wait;

wait -> challenge;

challenge -> record;

record -> analyze;

analyze -> end;

}

Insecticidal Activity

The traditional use of Stemona roots for killing insects and lice is supported by scientific studies demonstrating the insecticidal properties of their constituent alkaloids.[2]

Quantitative Insecticidal Data

While extensive quantitative data for this compound is less available in the provided search results, the protostemonine group of alkaloids is noted for potent insecticidal activity.[3] The general methodology involves determining the lethal concentration (LC₅₀) or lethal dose (LD₅₀) against various insect pests.

| Alkaloid Group | Activity | Target Pests | Reference |

| Protostemonine-type | Potent Insecticidal | General insect pests | [3] |

| General Stemona Extracts | Insecticidal & Antifeedant | Various insects | [3] |

Mechanism of Insecticidal Action

The insecticidal mechanism of many plant-derived alkaloids involves the disruption of the insect's nervous system. A primary target is the nicotinic acetylcholine receptor (nAChR), which is crucial for synaptic transmission in the insect central nervous system.[9][10] While the precise mechanism for this compound is not fully elucidated in the provided context, it is hypothesized to act as a neurotoxin.

Binding of alkaloids to nAChRs can lead to:

-

Antagonism: Blocking the receptor, which prevents the neurotransmitter acetylcholine from binding, leading to paralysis.[11]

-

Agonism/Overstimulation: Persistently activating the receptor, causing continuous nerve impulses, convulsions, and eventual death.

This disruption of cholinergic signaling is a common mechanism for insecticides.[10]

Experimental Protocol: Insecticidal Bioassays

Standard methods to evaluate insecticidal activity include contact toxicity and stomach toxicity (antifeedant) assays.[12][13]

1. Test Insects: Select relevant pest species (e.g., larvae of Ectropis obliqua or stored product pests like Sitophilus oryzae).[10][12] 2. Compound Preparation: Dissolve this compound or other alkaloids in an appropriate solvent to create a series of concentrations. 3. Contact Toxicity Assay:

- Apply a specific volume of the test solution directly to the dorsal thorax of the insect.

- Alternatively, coat a surface (e.g., filter paper in a petri dish) with the test solution, allow the solvent to evaporate, and then introduce the insects.

- Observe mortality at set time intervals (e.g., 24, 48, 72 hours). 4. Stomach Toxicity (Antifeedant) Assay:

- Incorporate the test compound into the insects' diet (e.g., by coating leaves for herbivorous insects).

- Provide the treated diet to the insects.

- A control group receives a diet treated only with the solvent.

- Measure mortality and/or the amount of food consumed over a period. 5. Data Analysis: Calculate the LC₅₀ (lethal concentration for 50% of the population) or LD₅₀ (lethal dose for 50% of the population) using probit analysis.

Anti-inflammatory Activity

Recent studies have begun to explore the anti-inflammatory potential of Stemona alkaloids, expanding their known pharmacological profile beyond traditional uses.[2][14]

Quantitative Anti-inflammatory Data

Certain maistemonine-class alkaloids from Stemona japonica have shown promising anti-inflammatory effects in vitro.

| Alkaloid | Assay | IC₅₀ (µM) | Positive Control (Dexamethasone) | Reference |

| Stemjapine A | Inhibition of NO production in LPS-stimulated RAW 264.7 macrophages | 19.7 | 11.7 µM | [15] |

| Stemjapine C | Inhibition of NO production in LPS-stimulated RAW 264.7 macrophages | 13.8 | 11.7 µM | [15] |

Experimental Protocol: In Vitro Anti-inflammatory Assay

A common method to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

1. Cell Culture: Murine macrophage cell line RAW 264.7 is cultured under standard conditions. 2. Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere. 3. Treatment:

- Cells are pre-treated with various concentrations of the test alkaloids (e.g., Stemjapine A, C) for a short period (e.g., 1 hour).

- Inflammation is then induced by adding LPS (1 µg/mL).

- Control wells include cells with media only, cells with LPS only, and cells with LPS plus a positive control (e.g., dexamethasone). 4. Incubation: The plates are incubated for 24 hours. 5. NO Measurement (Griess Assay):

- The amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

- The absorbance is read at ~540 nm. 6. Cell Viability (e.g., MTT Assay): A parallel assay is performed to ensure that the observed reduction in NO is not due to cytotoxicity of the compounds. 7. Data Analysis: The percentage inhibition of NO production is calculated relative to the LPS-only control, and the IC₅₀ value is determined.

Pharmacokinetics and Clinical Status

Despite the well-documented preclinical activities, information on the pharmacokinetics and clinical development of this compound is limited.[16] Some studies have begun to investigate the intestinal absorption of this compound-type alkaloids using Caco-2 cell models to predict oral bioavailability.[16] However, there are no records of this compound or its direct derivatives currently in active clinical trials for any indication.[17][18][19] The development of natural products often faces challenges related to synthesis, bioavailability, and safety, which may explain the current preclinical status.

Conclusion

This compound and related alkaloids from the Stemona genus possess a compelling pharmacological profile, with robust preclinical evidence supporting their potent antitussive and insecticidal activities, and emerging evidence for anti-inflammatory effects. The primary mechanism for antitussive action involves a combination of central and peripheral modulation of the cough reflex, while the insecticidal properties are likely due to neurotoxicity via interference with cholinergic pathways. While these compounds hold significant therapeutic and agrochemical potential, further research into their pharmacokinetics, safety, and mechanism of action is required to translate these findings into clinical or commercial applications.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. Alkaloids From Stemona tuberosa and Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Antitussive this compound alkaloids from the roots of Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antitussive activity of Stemona alkaloids from Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antitussive and central respiratory depressant effects of Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cough Suppressant and Pharmacologic Protussive Therapy: ACCP Evidence-Based Clinical Practice Guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 10. Insecticidal activity and the mechanism of action of three phenylpropanoids isolated from the roots of Piper sarmentosum Roxb - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 12. Insecticidal Activity and Insecticidal Mechanism of Total Saponins from Camellia oleifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Structural classification and biological activities of Stemona alkaloids [ouci.dntb.gov.ua]

- 16. researchgate.net [researchgate.net]

- 17. Our Clinical Study Results: Medicines | Sanofi [sanofi.com]

- 18. stemline.com [stemline.com]

- 19. smmttx.com [smmttx.com]

Stemoninine: An In-depth Technical Guide to its Known Insecticidal Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stemoninine, a prominent member of the Stemona alkaloids, has garnered significant interest for its potential as a natural insecticide. This technical guide provides a comprehensive overview of the current knowledge regarding the insecticidal properties of this compound and related compounds. While direct quantitative data and specific mechanistic studies on this compound are limited, this document consolidates available information on closely related Stemona alkaloids to infer its potential efficacy and mode of action. Detailed experimental protocols for the extraction, isolation, and bioassay of these compounds are provided to facilitate further research. Additionally, this guide visualizes key insecticidal signaling pathways and experimental workflows to support the design of future investigations into the insecticidal potential of this compound.

Introduction

The increasing demand for sustainable and environmentally benign pest management strategies has driven research into plant-derived insecticides. The genus Stemona has long been recognized in traditional medicine for its therapeutic properties, and modern scientific investigations have revealed the potent insecticidal activities of its characteristic alkaloids.[1] this compound, a complex polycyclic alkaloid, is a representative compound from this family. This guide aims to provide a detailed technical resource for researchers exploring the insecticidal applications of this compound, summarizing existing data, and providing the necessary methodological framework for future studies.

Quantitative Insecticidal Activity

| Alkaloid | Bioassay Type | Parameter | Value (ppm) | Target Insect | Source |

| Didehydrostemofoline | Chronic Feeding | LC50 | 0.84 | Spodoptera littoralis (neonate larvae) | [2] |

| EC50 | 0.46 | Spodoptera littoralis (neonate larvae) | [2] | ||

| Stemofoline | Chronic Feeding | LC50 | 2.04 | Spodoptera littoralis (neonate larvae) | [2] |

| 2'-Hydroxystemofoline | Chronic Feeding | LC50 | >10 | Spodoptera littoralis (neonate larvae) | [2] |

| Tuberostemonine | Chronic Feeding | LC50 | >10 | Spodoptera littoralis (neonate larvae) | [2] |

Note: The data presented above is for Stemona alkaloids structurally related to this compound and should be used as a comparative reference. Further research is required to determine the specific LC50 and EC50 values for this compound against a range of insect pests.

Mechanism of Action: A Neurotoxic Hypothesis

While the precise molecular target of this compound has not been definitively identified, the primary mode of action for many botanical insecticides is neurotoxicity.[3][4] Based on the activity of other Stemona alkaloids, it is hypothesized that this compound may also target the insect nervous system. Some Stemona alkaloids have been shown to interact with the nicotinic acetylcholine receptor (nAChR).[2]

Potential Neurological Targets

The insect nervous system presents several key targets for insecticides:

-

Acetylcholinesterase (AChE): Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine in the synaptic cleft, causing continuous nerve stimulation, paralysis, and death.[5]

-

Gamma-Aminobutyric Acid (GABA) Receptors: These ligand-gated chloride ion channels are the primary sites of inhibitory neurotransmission in the insect central nervous system. Blockage of these receptors leads to hyperexcitation and convulsions.[6]

-

Voltage-Gated Sodium Channels (VGSCs): These channels are crucial for the initiation and propagation of action potentials. Modulation of these channels can lead to paralysis.[7]

-

Nicotinic Acetylcholine Receptors (nAChRs): These are excitatory receptors in the insect central nervous system. Agonists or antagonists of nAChRs can disrupt normal nerve function.[8]

The following diagram illustrates the potential neurotoxic mechanisms of action for insecticides.

Potential neurotoxic targets of this compound in the insect nervous system.

Experimental Protocols

Extraction and Isolation of this compound

The following protocol is a general method for the extraction and isolation of this compound from Stemona species, adapted from published procedures.[9][10]

Materials:

-

Dried and powdered roots of Stemona tuberosa

-

95% Ethanol

-

2% Hydrochloric acid (HCl)

-

Ammonia solution

-

Dichloromethane (CH2Cl2)

-

Silica gel for column chromatography

-

Solvent systems for chromatography (e.g., petroleum ether-acetone gradients)

Procedure:

-

Extraction: Macerate the powdered root material with 95% ethanol at room temperature for an extended period (e.g., 3 x 7 days).

-

Acid-Base Partitioning: a. Concentrate the ethanol extract under reduced pressure. b. Suspend the residue in 2% HCl and partition with an immiscible organic solvent (e.g., diethyl ether) to remove neutral and acidic components. c. Basify the aqueous acidic layer with ammonia solution to a pH of 9-10. d. Extract the alkaloids with dichloromethane.

-

Chromatographic Separation: a. Concentrate the dichloromethane extract to obtain the crude alkaloid mixture. b. Subject the crude extract to silica gel column chromatography. c. Elute the column with a gradient of petroleum ether-acetone to separate the different alkaloid fractions. d. Monitor the fractions by thin-layer chromatography (TLC) and combine similar fractions. e. Further purify the this compound-containing fractions using repeated column chromatography or preparative high-performance liquid chromatography (HPLC).

General workflow for the extraction and isolation of this compound.

Insecticidal Bioassays

The following are standard bioassay protocols that can be adapted to evaluate the insecticidal activity of this compound.[11][12]

This method is suitable for assessing the toxicity of a compound when ingested by leaf-chewing insects like Spodoptera littoralis or Plutella xylostella.

Materials:

-

Test insects (e.g., 3rd instar larvae)

-

Host plant leaves

-

This compound solutions of varying concentrations in an appropriate solvent (with a surfactant like Tween-80)

-

Control solution (solvent + surfactant)

-

Petri dishes lined with moist filter paper

Procedure:

-

Prepare a series of dilutions of this compound.

-

Dip host plant leaves into each test solution for a standardized time (e.g., 10 seconds).

-

Allow the leaves to air dry.

-

Place one treated leaf into each petri dish.

-

Introduce a known number of larvae (e.g., 10) into each petri dish.

-

Seal the petri dishes and incubate under controlled conditions (temperature, humidity, photoperiod).

-

Record larval mortality at regular intervals (e.g., 24, 48, 72 hours).

-

Calculate LC50 values using probit analysis.

This method assesses the toxicity of a compound through direct contact with the insect cuticle.

Materials:

-

Test insects

-

This compound solutions of varying concentrations in a volatile solvent (e.g., acetone)

-

Micro-applicator

-

Holding containers with food and water

Procedure:

-

Anesthetize the test insects (e.g., with CO2).

-

Using a micro-applicator, apply a precise volume (e.g., 1 µL) of the test solution to a specific area of the insect's body (e.g., the dorsal thorax).

-

Place the treated insects in holding containers.

-

Record mortality at regular intervals.

-

Calculate LD50 values.

References

- 1. researchgate.net [researchgate.net]

- 2. Alkaloids from stems and leaves of Stemona japonica and their insecticidal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Developmental neurotoxicity of succeeding generations of insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 5. Neurotoxicity of Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular biology of insect neuronal GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Studies on the mode of action of neurotoxic insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acetylcholine and Its Receptors in Honeybees: Involvement in Development and Impairments by Neonicotinoids [mdpi.com]

- 9. CN101812067A - Method for extracting stemonine from tuber stemona root - Google Patents [patents.google.com]

- 10. Stemoninines from the roots of Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. entomoljournal.com [entomoljournal.com]

Preliminary Studies on the Bioactivity of Stemoninine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stemoninine, a prominent alkaloid derived from the roots of Stemona species, particularly Stemona tuberosa, has emerged as a compound of significant interest in the field of natural product chemistry and pharmacology. Traditionally used in Chinese medicine for its respiratory benefits, recent scientific investigations have begun to elucidate the specific bioactivities of this complex molecule. This technical guide provides a comprehensive overview of the preliminary in-vitro and in-vivo studies on this compound's bioactivity, with a focus on its antitussive properties. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Core Bioactivity of this compound: Antitussive Effects

The most well-documented bioactivity of this compound is its potent antitussive (cough-suppressing) effect. Preliminary studies have demonstrated its efficacy in established animal models of cough.

Quantitative Data Summary

While specific quantitative data such as IC50 values for this compound's antitussive activity are not extensively detailed in publicly available literature, a key study by Lin et al. (2008) reports that this compound, along with the related alkaloid stemoninoamide, exhibited strong antitussive activity in a citric acid-induced guinea pig cough model following both oral and intraperitoneal administration[1]. Further research is required to quantify this activity in terms of percentage inhibition at various concentrations.

In the broader context of Stemona alkaloids, quantitative data for other bioactivities have been reported, which may provide a comparative framework for future this compound research.

Table 1: Bioactivity of a Related Stemona Alkaloid (Stemoninoamide)

| Bioactivity | Assay | Test Organism/Cell Line | Result | Reference |

| Antitussive | Citric Acid-Induced Cough | Guinea Pig | Strong Activity | Lin et al., 2008[1] |

Table 2: Bioactivities of Other Stemona Alkaloids

| Alkaloid | Bioactivity | Assay | Test Organism/Cell Line | Result (IC50/LC50) |

| Stemofoline | Insecticidal | Chronic feeding bioassay | Spodoptera littoralis larvae | LC50: 2.4 ppm |

| Didehydrostemofoline | Insecticidal | Chronic feeding bioassay | Spodoptera littoralis larvae | Not specified, but noted as a major active compound |

| Stemajapine C | Anti-inflammatory | LPS-induced nitric oxide (NO) production | RAW264.7 macrophages | IC50: 13.8 µM |

| Stemajapine A | Anti-inflammatory | LPS-induced nitric oxide (NO) production | RAW264.7 macrophages | IC50: 19.7 µM |

Experimental Protocols

Antitussive Activity: Citric Acid-Induced Cough in Guinea Pigs

This in-vivo assay is a standard method for evaluating the efficacy of potential antitussive agents.

Principle: Citric acid aerosol acts as a tussigen, irritating the upper respiratory tract and inducing a cough reflex in conscious guinea pigs. The efficacy of a test compound is determined by its ability to reduce the number of coughs compared to a control group.

Methodology:

-

Animal Model: Male Dunkin-Hartley guinea pigs are typically used.

-

Acclimatization: Animals are acclimatized to the experimental conditions to minimize stress-induced responses.

-

Test Compound Administration: this compound is administered either orally (p.o.) or intraperitoneally (i.p.) at various doses. A vehicle control (e.g., saline) and a positive control (e.g., codeine) are included in parallel.

-

Cough Induction: At a predetermined time after compound administration (e.g., 30-60 minutes), the guinea pigs are individually placed in a whole-body plethysmograph chamber. A nebulizer is used to deliver a consistent concentration of citric acid aerosol (e.g., 0.4 M) into the chamber for a fixed duration (e.g., 10 minutes).

-

Data Acquisition: The number of coughs is recorded by a trained observer and/or through specialized software that analyzes the characteristic sound and pressure changes associated with coughing.

-

Data Analysis: The percentage inhibition of the cough response is calculated for each dose of the test compound relative to the vehicle control.

Mechanism of Action

Preliminary investigations suggest that this compound's antitussive effect is mediated through a peripheral mechanism. Studies on the action sites of various Stemona alkaloids on the cough reflex pathway in guinea pigs indicated that this compound, along with neotuberostemonine and tuberostemonine, acted on the peripheral part of the cough reflex pathway[2]. This is in contrast to other alkaloids like croomine, which appear to have a central action[2]. The precise molecular targets and signaling pathways involved in this compound's peripheral antitussive action remain to be elucidated.

Visualizations

Experimental Workflow for Bioactivity Screening of this compound

Caption: General workflow for the bioactivity screening of this compound.

Logical Relationship of this compound's Antitussive Action

Caption: Proposed mechanism of this compound's antitussive effect.

Future Directions

The preliminary studies on this compound's bioactivity, particularly its antitussive effects, are promising. However, to advance its potential as a therapeutic lead, further research is imperative. Key areas for future investigation include:

-

Quantitative Dose-Response Studies: To determine the precise potency (e.g., ED50) of this compound's antitussive activity.

-

Mechanism of Action Elucidation: Detailed studies to identify the specific molecular targets and signaling pathways involved in its peripheral action.

-

Structure-Activity Relationship (SAR) Studies: To explore how modifications to the this compound scaffold affect its bioactivity, potentially leading to the design of more potent and selective analogues.

-

Toxicology and Safety Profiling: Comprehensive assessment of the safety profile of this compound is essential for any further development.

-

Exploration of Other Bioactivities: Given the diverse biological activities of other Stemona alkaloids, a broader screening of this compound for anti-inflammatory, insecticidal, and other potential therapeutic effects is warranted.

This technical guide summarizes the current understanding of this compound's bioactivity. The provided data and protocols offer a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this intriguing natural product.

References

Stemoninine: A Technical Guide to its Molecular Formula and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular characteristics and mass spectrometry data of Stemoninine, a polycyclic alkaloid found in plants of the Stemona genus.[1][2] This document adheres to stringent data presentation and visualization standards to support advanced research and drug development applications.

Physicochemical and Molecular Properties

This compound is a complex alkaloid with a distinct polycyclic structure.[1] Its fundamental molecular and physical properties are summarized below.

| Property | Value | Data Source |

| Molecular Formula | C₂₂H₃₁NO₅ | PubChem[3] |

| Molar Mass | 389.5 g/mol | PubChem[2][3] |

| Monoisotopic Mass | 389.22022309 Da | PubChem[2][3] |

Mass Spectrometry Data and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for the confirmation of this compound's elemental composition and for its structural elucidation. Given the exact mass, the molecular formula can be confidently determined.

Proposed Fragmentation Pathway:

Under typical electrospray ionization (ESI) conditions in positive ion mode, this compound would be expected to form a protonated molecular ion [M+H]⁺ at m/z 390.2280. Subsequent fragmentation (MS/MS) would likely proceed through the following pathways:

-

α-Cleavage adjacent to the tertiary amine: This is a common fragmentation pathway for amines, leading to the stable iminium ion.

-

Cleavage of the ether linkages: The C-O bonds of the ether functionalities can cleave, leading to characteristic neutral losses.

-

Loss of the lactone rings: The two γ-butyrolactone moieties can be lost as neutral fragments.

Below is a diagram illustrating a plausible fragmentation pathway for the this compound molecular ion.

Experimental Protocols

The following section details a generalized but comprehensive experimental protocol for the isolation and mass spectrometric analysis of this compound from a plant source, such as Stemona japonica.

Isolation and Purification of this compound

-

Extraction:

-

Air-dried and powdered roots of the plant material are extracted exhaustively with methanol (MeOH) at room temperature.

-

The resulting crude extract is concentrated under reduced pressure using a rotary evaporator.

-

-

Acid-Base Partitioning:

-

The crude MeOH extract is suspended in 1 M hydrochloric acid (HCl) and partitioned with ethyl acetate (EtOAc) to remove non-alkaloidal compounds.

-

The acidic aqueous layer is then basified with ammonium hydroxide (NH₄OH) to a pH of 9-10 and subsequently partitioned with dichloromethane (CH₂Cl₂) to extract the crude alkaloid fraction.

-

-

Chromatographic Purification:

-

The crude alkaloid extract is subjected to column chromatography over silica gel, eluting with a gradient of CH₂Cl₂ and MeOH.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing the compound of interest are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

-

High-Resolution Mass Spectrometry (HRMS) Analysis

-

Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable solvent, such as methanol or acetonitrile, typically at a concentration of 1-10 µg/mL.

-

Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

The instrument is operated in positive ion mode.

-

A full scan MS spectrum is acquired over a mass range of m/z 100-1000 to detect the protonated molecular ion [M+H]⁺.

-

Tandem mass spectrometry (MS/MS) is performed by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Analysis: The acquired data is processed to determine the exact mass of the parent and fragment ions, which is then used to confirm the elemental composition and aid in structural elucidation.

Workflow and Logical Diagrams

The following diagrams illustrate the logical workflow for the identification of a natural product like this compound and the key steps in its mass spectrometric analysis.

References

Spectroscopic Identification of Stemoninine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data essential for the identification and characterization of Stemoninine, a prominent alkaloid from the Stemonaceae family. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles, along with standardized experimental protocols for data acquisition and a logical workflow for its isolation and identification.

Spectroscopic Data of this compound

The structural elucidation of this compound relies heavily on the detailed analysis of its ¹H and ¹³C NMR spectra, complemented by characteristic absorptions in its IR spectrum. The data presented here are based on spectra recorded in deuterated pyridine (pyridine-d₅), a common solvent for this class of alkaloids.

Nuclear Magnetic Resonance (NMR) Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, Pyridine-d₅)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 2.55 | m | |

| 2 | 1.80, 2.10 | m | |

| 3 | 4.20 | m | |

| 5α | 2.90 | dd | 11.5, 3.0 |

| 5β | 3.50 | t | 11.5 |

| 6 | 2.05 | m | |

| 7 | 1.60, 1.95 | m | |